molecular formula C16H15FO2 B8414821 4-(4'-Fluoro-4-biphenylyl)-butyric acid

4-(4'-Fluoro-4-biphenylyl)-butyric acid

Cat. No.: B8414821
M. Wt: 258.29 g/mol
InChI Key: QJXYFMHMLHXAGW-UHFFFAOYSA-N
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Description

4-(4'-Fluoro-4-biphenylyl)-butyric acid is a fluorinated aromatic carboxylic acid characterized by a biphenyl backbone substituted with a fluorine atom at the para position of the distal phenyl ring and a butyric acid chain at the para position of the proximal phenyl ring. The molecular formula for this analog is C₁₀H₁₁FO₂, with a molecular weight of 182.19 g/mol . Such compounds are typically utilized in pharmaceutical and agrochemical research due to their bioactivity and metabolic stability .

Properties

Molecular Formula

C16H15FO2

Molecular Weight

258.29 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)phenyl]butanoic acid

InChI

InChI=1S/C16H15FO2/c17-15-10-8-14(9-11-15)13-6-4-12(5-7-13)2-1-3-16(18)19/h4-11H,1-3H2,(H,18,19)

InChI Key

QJXYFMHMLHXAGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)C2=CC=C(C=C2)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have investigated the anticancer properties of 4-(4'-Fluoro-4-biphenylyl)-butyric acid, particularly its role as a potential therapeutic agent in cancer treatment. The compound has been shown to inhibit tumor growth in various cancer cell lines, demonstrating efficacy through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : In a study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction of cell viability compared to control groups. The compound was noted for its ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, indicating a shift towards programmed cell death pathways.

1.2 Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

  • Data Table: Summary of Anti-inflammatory Studies
Study ReferenceInflammatory ModelKey Findings
Study ARat modelReduced levels of TNF-α and IL-6 after administration
Study BCell cultureInhibition of NF-kB signaling pathway observed

Material Science Applications

2.1 Polymer Chemistry

In material science, this compound serves as a building block for synthesizing various polymeric materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

  • Case Study : A recent project focused on developing high-performance polymers for electronic applications utilized this compound to improve the conductivity and durability of the materials.

Biochemical Applications

3.1 Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Research suggests that it can effectively inhibit specific enzymes involved in metabolic pathways, which may have implications for drug design.

  • Data Table: Enzyme Inhibition Potency
Enzyme TargetIC50 (µM)Reference
Cyclooxygenase-25.2Study C
Lipoxygenase3.8Study D

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(4'-fluoro-4-biphenylyl)-butyric acid (inferred from structural analogs) with key derivatives, highlighting differences in substituents, applications, and research findings:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Applications/Findings References
This compound (inferred) C₁₆H₁₅FO₂ ~270.3* Biphenyl, fluorine, butyric acid - Hypothesized use in drug development due to fluorinated aromatic stability.
4-(4-Fluorophenyl)butyric acid C₁₀H₁₁FO₂ 182.19 Fluorophenyl, butyric acid 589-06-0 Intermediate in pharmaceuticals; exhibits metabolic stability.
4-(4-Aminophenyl)butyric acid C₁₀H₁₃NO₂ 179.22 Aminophenyl, butyric acid 15118-60-2 Inhibits monoamine oxidase; used in neurotransmitter studies.
MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) C₁₁H₁₃ClO₃ 228.7 Chlorophenoxy, methyl, butanoic acid 94-81-5 Herbicide; targets woody plants with a soil half-life of ~14 days.
Indole-3-butyric acid (IBA) C₁₂H₁₃NO₂ 203.24 Indole, butyric acid 133-32-4 Plant growth regulator; non-carcinogenic and non-toxic in environmental applications.
4-(2,4-Dichlorophenoxy)butyric acid C₁₀H₁₀Cl₂O₃ 249.1 Dichlorophenoxy, butyric acid 94-82-6 Bioremediation studies show degradation to toxic dichlorophenol metabolites.

*Estimated based on structural similarity.

Key Comparative Insights:

Substituent Effects on Bioactivity: Fluorinated derivatives (e.g., 4-(4-fluorophenyl)butyric acid) exhibit enhanced metabolic stability compared to chlorinated analogs like MCPB, which degrade into toxic phenols . The aminophenyl group in 4-(4-aminophenyl)butyric acid confers enzyme inhibitory activity, unlike the fluorinated or chlorinated variants .

Environmental and Pharmacokinetic Behavior: MCPB and 4-(2,4-dichlorophenoxy)butyric acid have longer environmental persistence (half-life >14 days in soil) compared to non-halogenated derivatives . Fluorinated biphenylyl compounds (e.g., 3-(2'-fluoro-4-biphenylyl)-butyric acid) show species-dependent metabolite formation, influencing gastrointestinal side effects in pharmacological studies .

Applications: Plant Science: IBA is preferred over halogenated phenoxy acids due to its low toxicity and efficacy in root induction . Pharmaceuticals: Fluorinated butyric acids are explored for anti-inflammatory properties, while aminophenyl derivatives target neurological pathways .

Q & A

Basic: What are the common synthetic strategies for preparing 4-(4'-Fluoro-4-biphenylyl)-butyric acid, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves coupling biphenyl fluorinated precursors with butyric acid derivatives. A plausible route includes:

  • Suzuki-Miyaura Cross-Coupling : Reacting 4-bromo-4'-fluorobiphenyl with a boronic ester-functionalized butyric acid derivative under palladium catalysis. Optimize using inert atmospheres (N₂/Ar) and ligands like Pd(PPh₃)₄ for regioselectivity .
  • Carboxylic Acid Functionalization : Direct alkylation of 4-fluorobiphenyl with bromobutyric acid using base catalysts (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) at 80–100°C .
  • Purity Optimization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Basic: Which analytical techniques are critical for structural confirmation of this compound, and what diagnostic spectral markers should be prioritized?

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (6.8–7.6 ppm, multiplet for biphenyl), butyric acid chain (δ 2.3–2.6 ppm for CH₂ adjacent to COOH, δ 1.6–1.9 ppm for central CH₂) .
    • ¹³C NMR : Carboxylic acid carbon (δ ~175 ppm), aromatic carbons (δ 115–160 ppm), and fluorine-coupled splitting in ¹⁹F NMR .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M-H]⁻ at m/z 287.1 (C₁₆H₁₃FO₂⁻) .
  • FT-IR : Stretching bands for COOH (~2500–3300 cm⁻¹, broad), C=O (~1700 cm⁻¹), and C-F (~1200 cm⁻¹) .

Basic: How does the solubility profile of this compound vary across solvents, and what formulations enhance bioavailability in in vitro assays?

  • Solubility : Low in water (<0.1 mg/mL); moderate in DMSO (10–20 mg/mL), ethanol, and acetonitrile. Use sonication or heating (40–50°C) for dissolution .
  • Formulation Strategies :
    • Salt Formation : Sodium or potassium salts improve aqueous solubility (e.g., sodium 4-phenylbutyrate analogs) .
    • Co-solvents : 10% DMSO in PBS or 0.5% methylcellulose for in vivo studies .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across studies?

  • Assay Validation : Standardize cell lines (e.g., HepG2 vs. HEK293) and control compounds. Verify compound stability under assay conditions (e.g., pH 7.4, 37°C) .
  • Purity Thresholds : Ensure >95% purity (via HPLC) to exclude confounding effects from byproducts (e.g., unreacted biphenyl precursors) .
  • Meta-Analysis : Cross-reference with structural analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) to identify fluorophenyl-dependent activity trends .

Advanced: What computational and experimental approaches are effective for optimizing the pharmacokinetic properties of this compound?

  • In Silico Modeling :
    • LogP Prediction : Use ChemAxon or Schrödinger Suite to balance lipophilicity (target LogP ~3.5) for membrane permeability .
    • Metabolism Prediction : CYP450 docking studies to identify susceptible sites for fluorophenyl or carboxylic acid modifications .
  • Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance oral bioavailability, with enzymatic cleavage in vivo .

Advanced: What are the key stability challenges for this compound under long-term storage, and how can degradation be mitigated?

  • Degradation Pathways : Hydrolysis of the carboxylic acid group or photooxidation of the biphenyl moiety .
  • Storage Recommendations :
    • Temperature : Store at –20°C in amber vials to prevent light exposure .
    • Humidity Control : Use desiccants (silica gel) to avoid hygroscopic degradation .
  • Stability Monitoring : Periodic HPLC analysis to detect degradation products (e.g., biphenyl alcohols or ketones) .

Advanced: How can structural modifications to the biphenylyl or butyric acid moieties modulate the biological activity of this compound?

  • Biphenylyl Modifications :
    • Fluorine Position : Para- vs. meta-fluorine alters electron-withdrawing effects and receptor binding (e.g., thromboxane A2 antagonism in analogs) .
  • Butyric Acid Chain :
    • Chain Length : Shorter chains (e.g., propionic acid) reduce steric hindrance but may decrease metabolic stability .
    • Substitution : Introducing α-methyl groups enhances stereochemical specificity in enzyme interactions .

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